N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and herbicides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps. The starting materials typically include 4,5-dichloro-1-methyl-1H-pyrazole and 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic substitution, where the sulfonamide group is introduced to the pyrazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Mechanism of Action
The mechanism of action of N4-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, preventing the bacteria from synthesizing essential proteins .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Another precursor used in the synthesis.
N~4~-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide: A closely related compound with similar properties.
Uniqueness
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of substituents on the pyrazole ring. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-1-ethyl-N,3,5-trimethylpyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N5O2S/c1-6-20-9(3)12(8(2)16-20)23(21,22)18(4)7-10-11(14)13(15)19(5)17-10/h6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRQRCNOLKOEPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)CC2=NN(C(=C2Cl)Cl)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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